3-アミノ-5-エトキシイソキサゾール

説明

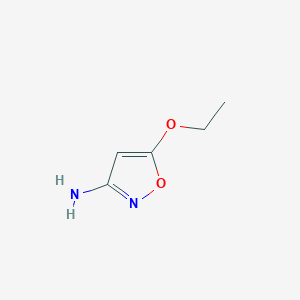

3-Amino-5-ethoxyisoxazole is a heterocyclic compound with the molecular formula C5H8N2O2 It is characterized by the presence of an isoxazole ring substituted with an amino group at the 3-position and an ethoxy group at the 5-position

科学的研究の応用

3-Amino-5-ethoxyisoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

作用機序

Target of Action

It’s known that isoxazole derivatives, a class to which 3-amino-5-ethoxyisoxazole belongs, have a wide range of biological effects and are key intermediates in the synthesis of natural products and related compounds .

Mode of Action

Isoxazole derivatives have been reported to act as strong and selective agonists of cloned human d4 dopamine receptors and selective antagonists of γ-aminobutyric acid receptors . These interactions with their targets lead to various changes in cellular functions, contributing to their biological effects .

Biochemical Pathways

Isoxazole derivatives are known for their chemical reactivity as masked enaminones, which have been often employed in reactions with 1,3-dicarbonyl compounds to synthesize complex heterocyclic systems . This suggests that they may interact with various biochemical pathways.

Result of Action

Isoxazole derivatives are known to exhibit a wide range of biological effects, such as hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activity . Some condensed heterocyclic systems that contain a fused isoxazole moiety have been reported to act as potential anticancer agents .

生化学分析

Biochemical Properties

It is known that isoxazole derivatives, such as 3-Amino-5-ethoxyisoxazole, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the isoxazole derivative.

Cellular Effects

Isoxazole derivatives have been reported to have a wide range of biological effects, such as hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activity .

Molecular Mechanism

Isoxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that isoxazole derivatives can undergo various transformations under different conditions .

Dosage Effects in Animal Models

It is known that isoxazole derivatives can exhibit various effects in animal models, depending on the dosage .

Metabolic Pathways

It is known that isoxazole derivatives can be involved in various metabolic pathways .

Transport and Distribution

It is known that isoxazole derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that isoxazole derivatives can be directed to specific compartments or organelles based on their structure and functional groups .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-ethoxyisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the intermediate isoxazole, which is then aminated to introduce the amino group at the 3-position.

Industrial Production Methods: Industrial production of 3-Amino-5-ethoxyisoxazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

化学反応の分析

Types of Reactions: 3-Amino-5-ethoxyisoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isoxazole ring into more saturated derivatives.

Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of hydroxylamine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

類似化合物との比較

3-Amino-5-methylisoxazole: Similar structure but with a methyl group instead of an ethoxy group.

3-Amino-5-phenylisoxazole: Contains a phenyl group at the 5-position, offering different reactivity and applications.

Uniqueness: 3-Amino-5-ethoxyisoxazole is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where enhanced lipophilicity and reactivity are desired.

生物活性

3-Amino-5-ethoxyisoxazole is a compound that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

Chemical Formula : C₅H₈N₂O₂

Molecular Weight : 128.13 g/mol

The compound features an isoxazole ring, which is known for its pharmacological relevance. The presence of amino and ethoxy groups contributes to its unique reactivity and biological properties.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Biological Activity | References |

|---|---|---|

| 3-Amino-5-methylisoxazole | Antimicrobial properties | |

| 4-Amino-5-methylisoxazole | Anti-inflammatory activity | |

| 3-Amino-5-ethoxyisoxazole | Potential for drug development |

Environmental Impact and Biodegradation

3-Amino-5-ethoxyisoxazole has been identified as an intermediate in the biodegradation pathways of pharmaceuticals like sulfamethoxazole. Studies reveal that certain bacterial strains, such as Pseudomonas psychrophila, can utilize this compound as a carbon source, indicating its role in environmental microbiology and bioremediation efforts.

Case Study: Biodegradation by Pseudomonas psychrophila

A study conducted by researchers highlighted the capability of Pseudomonas psychrophila to degrade sulfamethoxazole and its metabolites, including 3-amino-5-ethoxyisoxazole. The degradation process was monitored over time, showing significant reduction in compound concentration.

Findings :

- Initial Concentration : 165 mg/L

- Degradation Rate : Approximately 84.51% degradation within 168 hours

- Growth Observation : Bacterial growth peaked alongside the degradation of the compound, indicating a direct relationship between the two processes.

Pharmacological Potential

While direct studies on the pharmacological effects of 3-amino-5-ethoxyisoxazole are sparse, its structural similarities to other biologically active compounds suggest potential therapeutic applications. Research into related compounds has shown promising results in areas such as antimicrobial activity and anti-inflammatory responses.

特性

IUPAC Name |

5-ethoxy-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-8-5-3-4(6)7-9-5/h3H,2H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHICMKLBYCHIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614246 | |

| Record name | 5-Ethoxy-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32326-26-4 | |

| Record name | 5-Ethoxy-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。